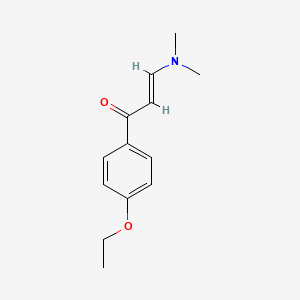

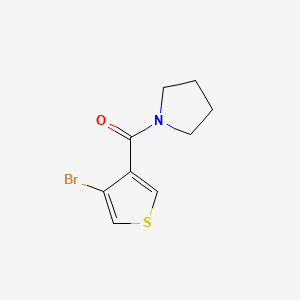

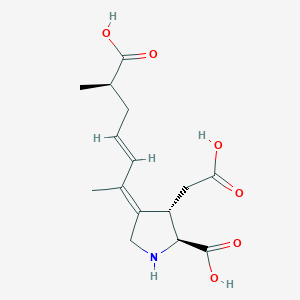

![molecular formula C12H7ClF3NO B3034619 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 197565-66-5](/img/structure/B3034619.png)

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

概要

説明

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multiple steps, including heterodiene cycloaddition, Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups is achieved through heterodiene cycloaddition of 3-(trifluoroacetyl)chromones with cyclic enol ethers, followed by transformation into functionalized pyridines . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, which is synthesized from nicotinamide through a series of reactions with an overall yield of 48.7% .

Molecular Structure Analysis

The molecular structure of chloro-trifluoromethyl pyridines is often characterized by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, and its structural parameters and vibrational frequencies have been computed using various computational methods . X-ray diffraction analysis has also been used to establish the structures of endo-cycloadducts in related compounds .

Chemical Reactions Analysis

Chlorotrifluoromethyl pyridines can undergo various chemical reactions, including photostimulated SRN1 reactions with nucleophiles, leading to carbon-carbon coupling and the formation of heterobiaryl derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups and the position of the substituents on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-trifluoromethyl pyridines can be deduced from spectroscopic data and computational studies. For instance, the vibrational wavenumbers, chemical shifts, and electronic absorption spectra of 2-chloro-6-(trifluoromethyl)pyridine have been computed and compared with experimental data. Solvent effects on excitation energies and chemical shifts have also been studied using computational models . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological applications .

科学的研究の応用

Synthesis and Chemical Properties

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, a chemical compound with distinct properties, is utilized in various synthesis reactions due to its unique structure. Liu Guang-shen (2014) analyzed the synthesis reaction principles of a closely related compound, highlighting the importance of the pyridine ring's N atom and the electron-withdrawing group's presence for successful side-chain chlorination. This study suggests that compounds like 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could be pivotal in synthesizing specific herbicides and pharmaceuticals due to their reactive chloro- and fluoro- groups (Liu Guang-shen, 2014).

Structural Analysis and Applications

Structural analysis of similar compounds has been a focus in research to understand their potential applications. For instance, the crystal structure of fluazinam, a fungicide containing elements of the compound's structure, reveals significant insights into its interaction and stability, offering a basis for developing new fungicides and related compounds with enhanced properties (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Material Science Applications

In material science, compounds with similar structures have been synthesized for specific applications. For example, a new type of pyridine-containing aromatic diamine monomer was developed for producing fluorinated polyimides with excellent solubility and thermal stability. Such research indicates that 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine could serve as a building block in creating high-performance materials due to its fluorinated phenyl group and reactive sites (Tao Ma, Shujiang Zhang, Yan-feng Li, Fengchun Yang, Chenliang Gong, & J. Zhao, 2010).

Environmental Impact and Degradation

Understanding the environmental impact and degradation pathways of chlorinated aromatic compounds is crucial. Research on chlorinated phenoxy acids, which share structural similarities with 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine, sheds light on their atmospheric chemistry and potential formation of toxic by-products. Such studies are essential for assessing the environmental safety of using such compounds in agricultural and industrial applications (T. Murschell & D. Farmer, 2018).

Safety And Hazards

The safety information for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

The future directions for “3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

特性

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQIWDOKUTRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

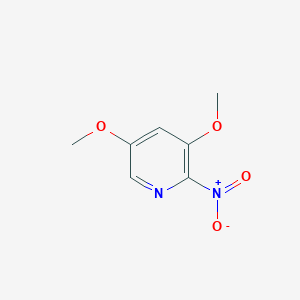

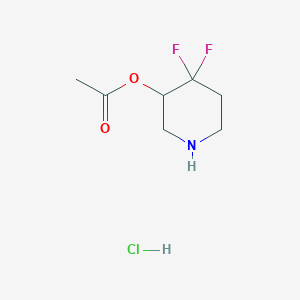

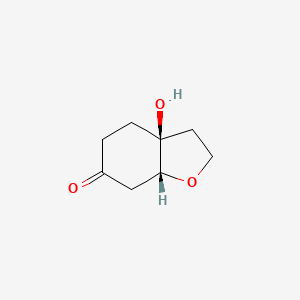

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)